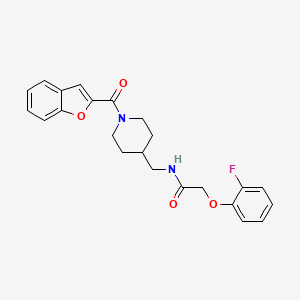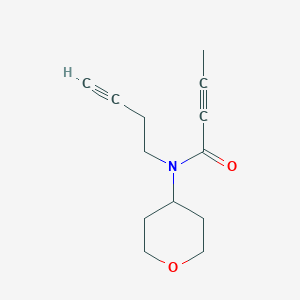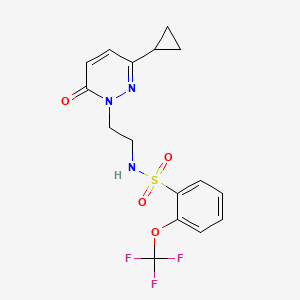
3-((4-chlorophenyl)sulfonyl)-N-(4-ethoxyphenyl)-6,7-dimethoxyquinolin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a quinoline derivative. Quinolines are a class of organic compounds with a benzene ring fused to a pyridine ring. They are aromatic and have a wide range of applications in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinoline core, with various substituents attached. The sulfonyl group attached to the 4-chlorophenyl group would likely have a significant impact on the electronic properties of the molecule .Chemical Reactions Analysis
As a quinoline derivative, this compound could potentially undergo a variety of chemical reactions. The presence of the sulfonyl, ethoxyphenyl, and methoxy groups could also influence its reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonyl, ethoxyphenyl, and methoxy groups could affect its solubility, stability, and reactivity .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
- Antiproliferative Activity : Compounds similar to "3-((4-chlorophenyl)sulfonyl)-N-(4-ethoxyphenyl)-6,7-dimethoxyquinolin-4-amine" have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines. For instance, derivatives containing sulfide and sulfone groups have exhibited substantial antiproliferative activity, with significant efficacy against multidrug-resistant cell lines (Lee et al., 2011).
- Antimicrobial Activities : Synthesis of new 1,2,4-triazole derivatives, including compounds with chlorophenyl and ethoxyphenyl groups, has shown good to moderate antimicrobial activities against various test microorganisms, highlighting their potential as antimicrobial agents (Bektaş et al., 2007).
- Chemical Synthesis Methods : Novel synthetic routes have been developed for the construction of quinoline and quinazoline derivatives, providing essential insights into the efficient synthesis of compounds like "this compound" and their analogs (Zhang et al., 2016).
Potential Applications in Medicinal Chemistry
- The detailed synthesis methods and biological activity studies provide a basis for the further exploration of these compounds in drug discovery and development. Specifically, their antiproliferative and antimicrobial activities make them potential candidates for developing new therapeutic agents.
- The high triplet energy and electron-transport properties of sulfone-based materials, as demonstrated in related studies, suggest potential applications in the development of blue phosphorescent organic light-emitting diodes (PhOLEDs), indicating the versatility of sulfone-containing compounds in various technological applications (Jeon, Earmme, & Jenekhe, 2014).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-N-(4-ethoxyphenyl)-6,7-dimethoxyquinolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23ClN2O5S/c1-4-33-18-9-7-17(8-10-18)28-25-20-13-22(31-2)23(32-3)14-21(20)27-15-24(25)34(29,30)19-11-5-16(26)6-12-19/h5-15H,4H2,1-3H3,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPQLFCATELDVSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=C(C=NC3=CC(=C(C=C32)OC)OC)S(=O)(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] propanoate](/img/structure/B2750634.png)
![6-(2,5-Dimethylphenyl)-4,7-dimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2750635.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2750636.png)
![N-[2-[4-(2,5-Dimethylphenoxy)piperidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2750640.png)



![Methyl 4-(2-((4-isopentyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamido)benzoate](/img/structure/B2750646.png)
![N-{[1-(3-chlorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amino}-2-naphthylacetamide](/img/structure/B2750649.png)
![N-(4-chlorobenzyl)-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B2750650.png)
![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(m-tolyl)urea](/img/structure/B2750651.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2750653.png)
![6-(4-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2750654.png)
